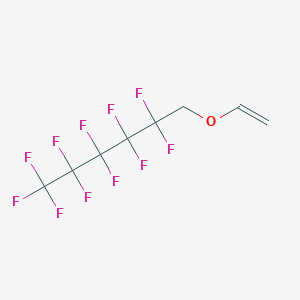
Cobalt(II)gluconatehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) gluconate hydrate is a coordination compound with the empirical formula C₁₂H₂₂CoO₁₄·xH₂O. It is a pink powder that is soluble in water and is used in various scientific and industrial applications. The compound consists of cobalt(II) ions coordinated with gluconate ligands and water molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(II) gluconate hydrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with gluconic acid in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a complex between the cobalt(II) ions and the gluconate ligands. The resulting solution is then evaporated to obtain the solid hydrate form.
Industrial Production Methods: In industrial settings, the production of cobalt(II) gluconate hydrate follows similar principles but on a larger scale. The process involves the controlled addition of cobalt(II) salts to a solution of gluconic acid, followed by crystallization and drying to obtain the final product. The purity and yield of the compound are optimized through careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt(II) gluconate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cobalt(II) gluconate can be oxidized to cobalt(III) compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to cobalt(II) using reducing agents like sodium borohydride.
Substitution: Ligands in cobalt(II) gluconate can be substituted with other ligands, such as ammonia or ethylenediamine, under appropriate conditions.
Major Products Formed:
Oxidation: Cobalt(III) gluconate
Reduction: Cobalt(II) gluconate
Substitution: Various cobalt(II) complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Cobalt(II) gluconate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a supplement in cobalt-deficient conditions.
Industry: Cobalt(II) gluconate hydrate is used in the production of cobalt-based pigments, batteries, and other industrial products.
Wirkmechanismus
The mechanism of action of cobalt(II) gluconate hydrate involves its interaction with biological molecules and cellular pathways. Cobalt ions can bind to various proteins and enzymes, affecting their activity and function. The compound can also influence cellular redox states and generate reactive oxygen species, leading to oxidative stress and potential cellular damage. These interactions are being studied to understand the compound’s effects on biological systems and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
- Cobalt(II) nitrate
Eigenschaften
Molekularformel |
C12H24CoO15 |
|---|---|
Molekulargewicht |
467.24 g/mol |
IUPAC-Name |
cobalt(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Co.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
VBEDXQBAQADZLA-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)



![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)



![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
